Chemical structure and properties of 4-Acetamidothiophene-3-carboxylic acid
Chemical structure and properties of 4-Acetamidothiophene-3-carboxylic acid
Content Type: Technical Deep Dive Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Focus: Structural Analysis, Synthesis Strategy, and Thienopyrimidine Cyclization
Executive Summary & Chemical Identity
4-Acetamidothiophene-3-carboxylic acid (and its esters) represents a critical "beta-beta" substituted thiophene scaffold.[1] Unlike the more common 2-aminothiophene derivatives accessible via the standard Gewald reaction, this 3,4-substituted isomer offers a unique vector for fusing pyrimidine rings, creating thieno[3,4-d]pyrimidines . These fused systems are isosteric with quinazolines and have emerged as potent scaffolds for kinase inhibition (e.g., EGFR, VEGFR) and antibacterial agents.
Chemical Identifiers
| Descriptor | Value |
| IUPAC Name | 4-acetamidothiophene-3-carboxylic acid |
| Common Isomer | Often symmetric to 3-acetamidothiophene-4-carboxylic acid (if C2/C5 are unsubstituted) |
| CAS (Methyl Ester) | 36945-29-6 |
| CAS (Amine Precursor) | 26112-64-1 (4-Aminothiophene-3-carboxylic acid) |
| SMILES | CC(=O)NC1=CSC=C1C(=O)O |
| Molecular Formula | C₇H₇NO₃S |
| Molecular Weight | 185.20 g/mol |
Structural Analysis & Properties
The molecule features a thiophene ring substituted at the 3- and 4-positions (the
Electronic Environment
-
Ortho-like Disposition: The carboxylic acid (C3) and acetamido (C4) groups are adjacent, facilitating intramolecular cyclization.
-
Aromaticity: The thiophene ring is electron-rich (excess
-electrons), but the electron-withdrawing carboxyl group at C3 and the amide at C4 modulate this density, making the ring less susceptible to oxidative degradation than simple aminothiophenes.[1] -
Tautomerism: While the amide is stable, the precursor amino-ester can exist in equilibrium with imino forms during synthesis, though the aromatic amino form is dominant.
Physical Properties (Predicted & Experimental)
| Property | Value / Range | Notes |
| Melting Point (Methyl Ester) | 82 – 83 °C | Crystalline solid [1].[1][2] |
| Melting Point (Free Acid) | > 200 °C (dec) | High MP due to intermolecular H-bonding and zwitterionic character.[1] |
| pKa (Acid) | ~3.5 – 4.0 | Typical for thiophene-3-carboxylic acids.[1] |
| pKa (Amide) | ~15 (Neutral) | Weakly acidic NH; deprotonation requires strong base (e.g., NaH). |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents; Acid soluble in aqueous base. |
Synthesis Strategy: Accessing the "Hard" Isomer
A critical distinction must be made: The standard Gewald reaction typically yields 2-aminothiophenes. Accessing the 4-amino-3-carboxylic core requires a different strategic approach, often involving the aromatization of tetrahydrothiophene precursors.[1]
Primary Route: The Tetrahydrothiophene Oxime Method
This route avoids the ambiguity of Gewald cyclization and delivers the specific 3,4-substitution pattern.
-
Dieckmann Condensation: Methyl thioglycolate reacts with methyl acrylate (or similar) to form methyl 4-oxotetrahydrothiophene-3-carboxylate .[1]
-
Oximation: Treatment with hydroxylamine hydrochloride yields the oxime.
-
Aromatization/Beckmann: Treatment with HCl/acetic anhydride or similar acidic conditions induces aromatization to methyl 4-aminothiophene-3-carboxylate .[1]
-
Acetylation: Standard protection with acetic anhydride.[1]
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway from acyclic precursors to the 4-acetamido-3-carboxy scaffold via the tetrahydrothiophene route.[1][3][4]
Reactivity & Applications: The Thienopyrimidine Gateway
The most significant application of 4-acetamidothiophene-3-carboxylic acid is its role as a precursor for thieno[3,4-d]pyrimidines .[1] By reacting the adjacent acetamido and carboxylic acid groups, researchers can close the pyrimidine ring.
Cyclization Mechanism (Niementowski Variation)
The acetamido group acts as the nucleophile (after deprotection or activation) attacking the activated carboxylic acid, or the amide nitrogen attacks a distinct electrophile (like formamide) if the acetyl group is removed or modified.
-
Method A (Direct Cyclization): Heating the acetamido-acid (or ester) with primary amines or hydrazine.[1]
-
Method B (via Formamide): The free amino-ester (obtained by deacetylation if necessary, or using the amine precursor) is heated with formamide to yield the thieno[3,4-d]pyrimidin-4(3H)-one .
Reactivity Flowchart
Figure 2: Divergent synthesis from the core scaffold to bioactive thienopyrimidines.[1]
Key Applications
-
Kinase Inhibitors: The thieno[3,4-d]pyrimidine core mimics the adenine binding mode of ATP, making it a frequent scaffold in EGFR, VEGFR, and PI3K inhibitor design.
-
ANO1 Inhibitors: Derivatives of 4-arylthiophene-3-carboxylic acids (structurally related) have been identified as potent inhibitors of Anoctamin-1 (calcium-activated chloride channels) for pain management [2].[1][5]
-
Antibacterial Agents: Acetylated amino-thiophenes have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis logic similar to other heterocyclic amides.[1]
Experimental Protocol: Acetylation of Methyl 4-Aminothiophene-3-carboxylate
Note: This protocol assumes the starting material (amine) has been secured via the oxime route.
Objective: Selective N-acetylation without hydrolyzing the ester.
-
Reagents: Methyl 4-aminothiophene-3-carboxylate (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).
-
Procedure:
-
Dissolve methyl 4-aminothiophene-3-carboxylate in dry DCM under nitrogen atmosphere.
-
Add pyridine and cool to 0 °C.
-
Add acetic anhydride dropwise over 15 minutes.
-
Allow to warm to room temperature and stir for 4 hours (Monitor by TLC; Rf changes significantly).
-
Workup: Wash with 1N HCl (to remove pyridine), then saturated NaHCO₃, then brine. Dry over MgSO₄.[1][6]
-
Purification: Recrystallize from Ethanol/Hexane or silica column (Ethyl Acetate/Hexane).
-
-
Expected Yield: 85-95%.
-
Characterization:
-
1H NMR (CDCl3): Look for singlet at
~2.2 ppm (Acetyl CH3), singlet at ~3.8 ppm (Ester CH3), and thiophene protons (two doublets or singlets depending on 2,5-substitution).
-
References
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem. Available at: [Link] (Accessed 2026-03-03).[1] Note: Describes the analogous tetrahydrothiophene oxime route.
-
Thienopyrimidine Scaffolds as Promising Antimicrobial Agents. Semantic Scholar / Taylor & Francis. Available at: [Link] (Accessed 2026-03-03).[1]
-
4-Acetamidothiophene-3-carboxylic acid methyl ester (CAS 36945-29-6). MolAid Chemical Database.[1] Available at: [Link] (Accessed 2026-03-03).[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
